Structural Uniqueness: Ortho-Methylthio Phenyl Substitution Versus Common Analogs
This compound is one of the few available oxalamides featuring a 2-(methylthio)phenyl group directly on the amide nitrogen . The ortho-methylthio motif is structurally distinct from the more common 3-(methylthio)phenyl or 4-(trifluoromethoxy)phenyl analogs like CAS 1797878-78-4 [1]. While quantitative comparative biological data is not publicly available for this specific compound, its unique structure provides a distinct vector for exploring steric and electronic effects in target binding pockets. This structural differentiation is foundational for SAR studies.
| Evidence Dimension | Chemical Structure / Substitution Pattern |
|---|---|
| Target Compound Data | N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide |
| Comparator Or Baseline | N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide (CAS 1797878-78-4) and N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-methoxyphenyl)oxalamide (CAS 1448065-86-8) [1]. |
| Quantified Difference | Qualitative structural difference: Ortho-methylthio (target) vs. para-trifluoromethoxy or ortho-methoxy (comparators). |
| Conditions | Structural analysis based on IUPAC name and CAS registry information. |
Why This Matters
For procurement in SAR programs, this compound fills a specific, unexplored chemical space that close analogs cannot address, enabling the testing of hypotheses related to sulfur-mediated interactions or steric tolerance in the target's ortho-binding pocket.
- [1] Kuujia. (n.d.). Cas no 1797878-78-4 (N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide). Retrieved April 30, 2026. View Source
